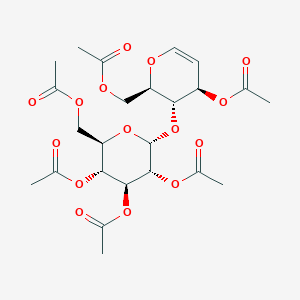
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluoro analogue of 3,4-(methylenedioxy)amphetamine, which is a class of compounds that have been studied for their potential therapeutic effects. These compounds are of interest due to their structural similarity to MDMA, a drug that has shown promise in treating conditions such as Parkinson's disease and posttraumatic stress disorder in animal studies. The introduction of a fluorine atom into the structure is intended to create analogues suitable for PET studies and to investigate the role of MDMA metabolism .
Synthesis Analysis
The synthesis of fluoro analogues like (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine involves the introduction of a fluorine atom into the parent compound. This process aims to produce compounds that are electronically different but sterically similar to their non-fluorinated counterparts. The synthesis of these compounds is crucial for developing potential diagnostic tools and therapeutic agents. The specific methods and conditions used for the synthesis of these analogues are not detailed in the provided data .
Molecular Structure Analysis
The molecular structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine has been characterized, with a focus on understanding how the introduction of a fluorine atom affects the compound's properties. The structural characterization is essential for predicting the behavior of the compound in biological systems and for designing further studies to explore its potential uses. The exact details of the molecular structure, such as bond lengths and angles, are not provided in the abstract .
Chemical Reactions Analysis
The chemical reactions involving (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine would likely be influenced by the presence of the fluorine atom, which can affect the compound's reactivity and interaction with biological targets. The compound's potential to undergo metabolic transformations and its interactions with enzymes and receptors in the body are areas of interest for further research. However, the provided data does not include specific chemical reactions or metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, such as solubility, melting point, and stability, are important for its handling and application in research and therapeutic contexts. The fluorine atom's electronegativity could impact these properties, potentially enhancing the compound's suitability for in vivo studies. The provided data does not offer detailed information on these properties .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
- N-Substituted Derivatives : A series of N-substituted 1-(2,3-dihydro-1, 4-benzodioxin-2-yl)methylamine derivatives, possessing D(2) antagonist/5-HT(1A) partial agonist activity, have been prepared as potential atypical antipsychotic agents. One compound, in particular, demonstrated promising activity in rodent models of psychosis with a low propensity to cause extrapyramidal side effects, leading to its selection for clinical investigation (Birch et al., 1999).
Potential in Parkinson’s Disease
- Fluoro Analogues of Amphetamines : Methylenedioxy analogues of amphetamine, including derivatives like 6-fluoro-3,4-methylenedioxyamphetamine, have been identified as potential therapeutic drugs against Parkinson’s disease in animal models. The synthesis and structural characterization of these fluoro analogues, including 6-fluoro analogues, suggest their potential application in PET studies for Parkinson’s disease (Guillon et al., 2015).
Antibacterial and Antifungal Activities
- Benzothiazole Amides : Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine have shown comparable or slightly better antibacterial and antifungal activities than some medicinal standards, presenting potential as new antimicrobial agents (Pejchal et al., 2015).
Synthesis of Key Pharmaceutical Intermediates
- Synthesis of Dopamine Antagonists : The synthesis of various derivatives involving (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine has contributed to the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, which are significant in the development of certain psychiatric medications (Hirokawa et al., 2000).
Analytical Methods for Psychoactive Drugs
- Enantioseparation of Psychoactive Compounds : Studies have developed methods for the chiral separation of new psychoactive substances, including fluoro analogues of amphetamines, using techniques like HPLC. Such methods are vital in both medical and forensic analyses of these compounds (Taschwer et al., 2017).
Eigenschaften
IUPAC Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFVSJNYOFOUDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CN)OCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381600 |
Source


|
| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
CAS RN |
306934-88-3 |
Source


|
| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)




![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)







